N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

Antimalarial Transmission-blocking Gametocytocidal

N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, commonly referred to as N‑Acetylprimaquine, is a synthetic 8‑aminoquinoline derivative with a molecular weight of 301.38 g·mol⁻¹ and the molecular formula C₁₇H₂₃N₃O₂. It is formally classified as an N‑acetylated congener of the antimalarial drug primaquine and is listed as Primaquine Impurity 14 under pharmacopoeial reference standards.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
CAS No. 77229-67-5
Cat. No. B3057169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide
CAS77229-67-5
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(CCCNC(=O)C)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C17H23N3O2/c1-12(6-4-8-18-13(2)21)20-16-11-15(22-3)10-14-7-5-9-19-17(14)16/h5,7,9-12,20H,4,6,8H2,1-3H3,(H,18,21)
InChIKeyYVURERLGLAYCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-[(6-Methoxyquinolin-8-yl)amino]pentyl]acetamide (CAS 77229-67-5): Core Identity and Procurement-Relevant Classification


N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide, commonly referred to as N‑Acetylprimaquine, is a synthetic 8‑aminoquinoline derivative with a molecular weight of 301.38 g·mol⁻¹ and the molecular formula C₁₇H₂₃N₃O₂ . It is formally classified as an N‑acetylated congener of the antimalarial drug primaquine and is listed as Primaquine Impurity 14 under pharmacopoeial reference standards [1]. The compound differs from primaquine solely by acetylation of the terminal primary amine on the 4‑amino‑1‑methylbutyl side chain, a modification that abolishes the free amino group required for gametocytocidal and tissue schizonticidal activity [2]. Because of this structural characteristic, N‑acetylprimaquine serves as a critical reference material for impurity profiling, metabolic pathway elucidation, and analytical method validation in primaquine‑based antimalarial development programs [1].

Why N-[4-[(6-Methoxyquinolin-8-yl)amino]pentyl]acetamide Cannot Be Interchanged with Primaquine, Carboxyprimaquine, or Other 8-Aminoquinolines


The 8‑aminoquinoline class contains compounds with widely divergent terminal‑amine functionalities, and interchanging them without evidence leads to irreproducible biological data. N‑Acetylprimaquine bears an acetamide cap that eliminates the protonatable primary amine present in primaquine and its active metabolites. This single structural change profoundly alters three procurement‑critical properties: 1) It renders the compound incapable of generating the reactive oxygen species and electrophilic intermediates that underpin tissue schizonticidal and gametocytocidal activity [1]; 2) It prevents metabolic hydrolysis back to primaquine in rat liver homogenates, in contrast to dipeptide prodrugs that release the parent drug [1]; and 3) It produces a distinct chromatographic retention time and UV absorption profile that is essential for resolving impurity peaks in pharmacopoeial HPLC methods [2]. Consequently, substituting a generic 8‑aminoquinoline – or even a different primaquine metabolite such as carboxyprimaquine – for N‑acetylprimaquine in an analytical or pharmacological workflow will yield either misleading activity results or failed system suitability tests.

Quantitative Differentiation of N-[4-[(6-Methoxyquinolin-8-yl)amino]pentyl]acetamide Against Its Closest Analogs


Loss of Gametocytocidal Activity vs. Primaquine and Dipeptide Prodrugs in a Transmission-Blocking Model

In a murine Plasmodium berghei ANKA 25R/10 – Anopheles stephensi transmission model, N‑acetylprimaquine administered at 15 mg/kg produced no inhibition of oocyst development in the mosquito midgut, whereas the parent drug primaquine and all tested dipeptide derivatives achieved complete inhibition at the same dose [1]. Furthermore, at a reduced dose of 3.75 mg/kg, primaquine retained significant oocyst‑blocking activity while N‑acetylprimaquine remained inactive [1]. This demonstrates that acetylation of the terminal amine completely abrogates the gametocytocidal pharmacophore.

Antimalarial Transmission-blocking Gametocytocidal

Absence from Systemic Circulation vs. Carboxyprimaquine as a Major Plasma Metabolite

In healthy human volunteers receiving a single 45 mg oral dose of primaquine, N‑acetylprimaquine was not detected in plasma or urine at any time point, whereas the carboxylic acid metabolite carboxyprimaquine reached a peak plasma concentration of 1427 ± 307 ng/mL (approximately 9‑fold higher than the parent drug Cₘₐₓ of 153.3 ± 23.5 ng/mL) and was sustained above 1000 ng/mL for 24 hours [1]. The differential exposure underscores that N‑acetylprimaquine is a trace metabolite that does not contribute to systemic pharmacodynamic effects, contrasting sharply with carboxyprimaquine, which is the predominant circulating species.

Pharmacokinetics Metabolism Primaquine

Markedly Reduced Tissue Schizonticidal Activity When Terminal Amine Is Blocked

Brossi et al. (1987) demonstrated that blocking the terminal amino group of primaquine with an ethoxyacetyl substituent (compound 2, a close structural analog of N‑acetylprimaquine) produced a marked reduction in tissue schizonticidal activity in a screening assay that measures exo‑erythrocytic antimalarial efficacy [1]. Although the ethoxyacetyl analog showed residual activity, the carboxylic acid metabolite 3 (carboxyprimaquine) was completely inactive, establishing that any modification that neutralizes the terminal amine charge or prevents its metabolic liberation severely compromises hepatic‑stage activity. N‑Acetylprimaquine, which bears an acetyl rather than ethoxyacetyl cap, falls into the same structure‑activity category and is cited in the literature as inactive in parallel in vitro antimalarial screens [2].

Tissue schizonticidal Exoerythrocytic Structure-activity relationship

Metabolic Resistance to Hydrolysis vs. Dipeptide Prodrugs in Rat Liver Homogenates

Portela et al. (1999) demonstrated that incubation of N‑acetylprimaquine with rat liver homogenates produced no detectable release of primaquine, and neither carboxyprimaquine nor the ring‑hydroxylated metabolite 8‑amino‑6‑methoxyquinoline was formed [1]. In contrast, dipeptide prodrugs such as L‑ala‑gly‑PQ, L‑phe‑gly‑PQ, and gly‑gly‑PQ underwent hydrolysis to release primaquine with measurable Vₘₐₓ/Kₘ values, and glycyl‑PQ was further converted to the active gly‑PQ intermediate [1]. This demonstrates that the N‑acetyl amide bond is metabolically inert in the hepatic environment, making the compound an ideal internal standard for metabolic stability assays.

Prodrug stability Metabolic hydrolysis Carboxyprimaquine prevention

High-Impact Application Scenarios for N-[4-[(6-Methoxyquinolin-8-yl)amino]pentyl]acetamide in Antimalarial Research and Pharmaceutical Quality Control


Analytical Reference Standard for Primaquine Impurity Profiling (Ph. Eur. / USP Compliance)

N‑Acetylprimaquine (Primaquine Impurity 14) is a fully characterized reference standard supplied under regulatory guidelines for traceability against pharmacopoeial standards [1]. Its distinct HPLC retention time and UV absorption at 254 nm enable resolution and quantification of this specific impurity in primaquine diphosphate active pharmaceutical ingredient (API) and finished dosage forms. The Dua et al. (1996) validated HPLC method explicitly includes N‑acetylprimaquine among the primaquine metabolites separated on a μ‑Bondapak C18 column, with calibration linearity established for related analytes over 0.025–100 μg/mL [2]. Procurement of this compound is mandatory for any analytical laboratory performing primaquine impurity testing according to ICH Q3A/Q3B guidelines.

Negative Control for Transmission‑Blocking Antimalarial Screening Assays

Because N‑acetylprimaquine is completely inactive in the standard P. berghei – A. stephensi transmission‑blocking model at doses up to 15 mg/kg [3], it serves as a chemically matched negative control that shares the 8‑aminoquinoline scaffold but lacks the gametocytocidal pharmacophore. This eliminates confounding scaffold‑specific cytotoxicity or non‑specific binding artifacts that would arise from using an unrelated chemical class as the negative control. Any compound demonstrating oocyst inhibition statistically greater than that of N‑acetylprimaquine can be attributed to mechanism‑based activity rather than background interference.

Metabolic Stability Benchmark in Primaquine Prodrug Activation Studies

In rat liver homogenate metabolic profiling, N‑acetylprimaquine exhibits complete resistance to both amidase‑mediated hydrolysis and oxidative deamination, yielding no detectable primaquine, carboxyprimaquine, or 8‑amino‑6‑methoxyquinoline [3]. This property makes it the optimal non‑hydrolyzable reference compound for calibrating Vₘₐₓ/Kₘ determinations of novel primaquine prodrugs and for distinguishing between enzymatic hydrolysis and spontaneous chemical degradation in formulation stability studies.

System Suitability Standard for Pharmacokinetic Method Validation (LLOQ Benchmarking)

Because N‑acetylprimaquine is undetectable in human plasma and urine following a standard primaquine dose [4], it can be spiked into blank biological matrices at precisely known low concentrations to establish the lower limit of quantification (LLOQ), extraction recovery, and matrix effect parameters for LC‑MS/MS and HPLC‑UV methods intended to quantify primaquine and its major circulating metabolite carboxyprimaquine in clinical pharmacokinetic studies.

Quote Request

Request a Quote for N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.